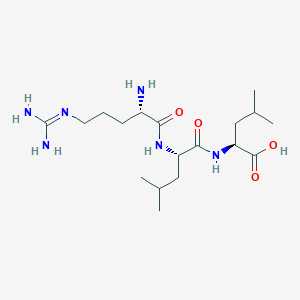
Arg-Leu-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Leu-Leu, also known as arginyl-leucyl-leucine, is a tripeptide composed of the amino acids arginine, leucine, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Leu-Leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, starting from the C-terminal amino acid. The process involves the following steps:
Attachment of the first amino acid: The C-terminal leucine is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for the arginine.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Arg-Leu-Leu can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The amino groups in arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in modified peptides with altered biological activities.
Scientific Research Applications
Arg-Leu-Leu has a wide range of scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilizing the peptide in the development of novel materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Arg-Leu-Leu involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase (NOS) to produce nitric oxide (NO), a signaling molecule involved in various physiological processes. Additionally, the leucine residues can activate the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and cell growth.
Comparison with Similar Compounds
Similar Compounds
Leu-Arg-Leu: A tripeptide with a similar structure but different sequence, which may result in distinct biological activities.
Leu-Leu-Arg: Another tripeptide with a different sequence, potentially leading to unique interactions and functions.
Uniqueness
Arg-Leu-Leu is unique due to its specific sequence, which influences its interaction with molecular targets and its overall biological activity. The presence of arginine and leucine residues in a particular arrangement can confer specific properties that are not observed in other similar compounds.
Properties
CAS No. |
90038-05-4 |
|---|---|
Molecular Formula |
C18H36N6O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N6O4/c1-10(2)8-13(16(26)24-14(17(27)28)9-11(3)4)23-15(25)12(19)6-5-7-22-18(20)21/h10-14H,5-9,19H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
InChI Key |
JEXPNDORFYHJTM-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















